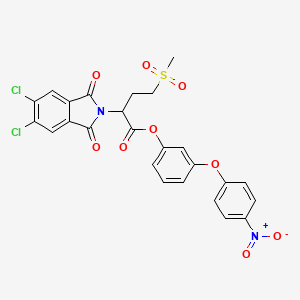![molecular formula C20H24N2O2S B4113012 N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide
Übersicht
Beschreibung
N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has been shown to have potential therapeutic applications in cancer treatment due to its ability to restore tumor suppressor function in cells with wild-type p53.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest and apoptosis in cancer cells with wild-type p53, while having little effect on cells with mutant p53. N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
Wirkmechanismus
N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide works by disrupting the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide can restore the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in cancer cells. N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide has also been shown to activate the p53 pathway, leading to increased expression of downstream target genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide has also been shown to have effects on normal cells. It has been shown to induce the expression of p53 target genes involved in DNA damage response and cell cycle regulation in normal cells, leading to cell cycle arrest and senescence. N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide is its specificity for the p53-MDM2 interaction, which reduces off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide in combination with other cancer therapies.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide. One area of interest is the development of combination therapies using N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers to predict response to N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide treatment, which could help identify patients who are most likely to benefit from this therapy. Additionally, further studies are needed to determine the long-term safety and efficacy of N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide in clinical trials.
Eigenschaften
IUPAC Name |
4-[[2-(4-methylphenyl)sulfanylacetyl]amino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)12-21-20(24)16-6-8-17(9-7-16)22-19(23)13-25-18-10-4-15(3)5-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPOYKMDPJEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-methylphenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4112954.png)
![4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4112965.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
![2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4112976.png)


![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)